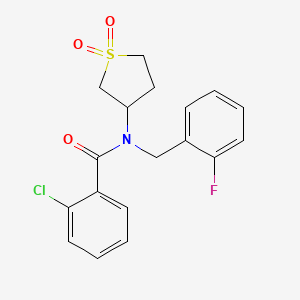

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

CAS No.:

Cat. No.: VC15309925

Molecular Formula: C18H17ClFNO3S

Molecular Weight: 381.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClFNO3S |

|---|---|

| Molecular Weight | 381.8 g/mol |

| IUPAC Name | 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide |

| Standard InChI | InChI=1S/C18H17ClFNO3S/c19-16-7-3-2-6-15(16)18(22)21(14-9-10-25(23,24)12-14)11-13-5-1-4-8-17(13)20/h1-8,14H,9-12H2 |

| Standard InChI Key | WNOSHEDSRSTCFL-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Cl |

Introduction

Key Characteristics:

-

The compound contains both electron-withdrawing (chloro and fluoro) and electron-donating groups, which may influence its reactivity and binding properties.

-

The tetrahydrothiophene sulfone group introduces polarity and potential hydrogen bonding capabilities.

Synthesis Pathways

While specific synthesis details for this exact compound were not found in the provided results, similar benzamide derivatives are often synthesized using multi-step reactions involving:

-

Amide Bond Formation: Reacting an acid chloride (e.g., benzoyl chloride derivative) with an amine (e.g., 2-fluorobenzylamine).

-

Introduction of Sulfone Group: Oxidation of a tetrahydrothiophene ring to form the sulfone moiety.

-

Chlorination: Incorporating the chloro group via electrophilic aromatic substitution or direct use of a chloro-substituted precursor.

Pharmacological Relevance

Compounds with similar structures have been studied for their activities as enzyme inhibitors, antimicrobial agents, or anticancer drugs:

-

Anti-inflammatory Activity: Molecular docking studies on related compounds suggest they may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

-

Antimicrobial Potential: Related benzamide derivatives have shown activity against bacterial and fungal pathogens by disrupting cell wall synthesis or protein function .

-

Anticancer Properties: Benzamide derivatives are also explored for their ability to inhibit cancer cell proliferation through various mechanisms such as DNA intercalation or enzyme inhibition .

Analytical Characterization

To confirm the identity and purity of such compounds, standard analytical techniques are employed:

-

NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To identify functional groups such as amides, sulfones, and aromatic rings.

Table: Comparative Binding Energies for Related Compounds

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|---|

| Celecoxib | COX-2 | -12.3 | 12.23 nM |

| Licofelone | 5-LOX | -8.73 | 443.88 nM |

| Related Benzamide Derivative | 5-LOX | -9.0 | 243.23 nM |

These findings indicate that benzamide derivatives can exhibit strong binding affinities to key enzymes involved in inflammation and cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume